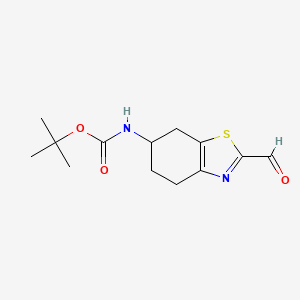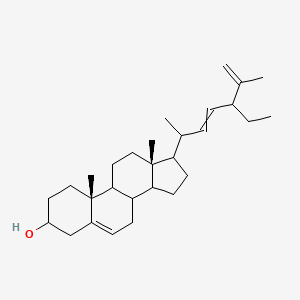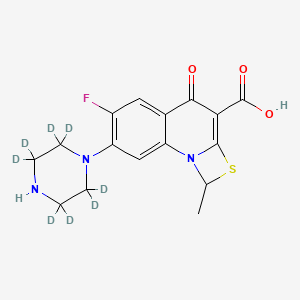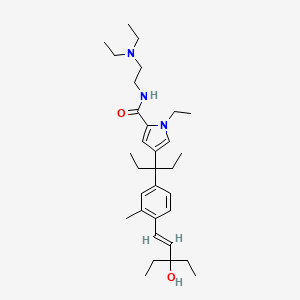
Clobutinol Hydrochloride-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clobutinol-d6 (hydrochloride) is a deuterated form of Clobutinol hydrochloride, a compound known for its antitussive (cough suppressant) properties. Clobutinol itself was widely used in the past but was withdrawn from the market due to its potential to cause cardiac arrhythmia by prolonging the QT interval . The deuterated form, Clobutinol-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clobutinol-d6 (hydrochloride) typically involves the deuteration of Clobutinol. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of Clobutinol-d6 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
化学反应分析
Types of Reactions
Clobutinol-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of Clobutinol-d6. These products are often studied to understand the metabolic pathways and potential therapeutic applications of the compound.
科学研究应用
Clobutinol-d6 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Clobutinol under various conditions.
Biology: Employed in metabolic studies to trace the pathways and identify metabolites of Clobutinol.
Medicine: Investigated for its potential therapeutic effects and safety profile compared to the non-deuterated form.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
作用机制
The mechanism of action of Clobutinol-d6 (hydrochloride) is similar to that of Clobutinol. It acts on the central nervous system to suppress the cough reflex. The exact molecular targets and pathways are not fully understood, but it is believed to involve modulation of neurotransmitter release and receptor activity in the brain .
相似化合物的比较
Similar Compounds
Clobutinol: The non-deuterated form, known for its antitussive properties but withdrawn due to safety concerns.
Dextromethorphan: Another cough suppressant with a different mechanism of action.
Codeine: An opioid used for its cough suppressant and analgesic effects.
Uniqueness
Clobutinol-d6 (hydrochloride) is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, providing insights that are not possible with the non-deuterated form.
属性
分子式 |
C14H23Cl2NO |
|---|---|
分子量 |
298.3 g/mol |
IUPAC 名称 |
4-[bis(trideuteriomethyl)amino]-1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H/i3D3,4D3; |
InChI 键 |
ZMROYCGIWPNZNJ-SKCUOGQWSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CC(C)C(C)(CC1=CC=C(C=C1)Cl)O)C([2H])([2H])[2H].Cl |
规范 SMILES |
CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12431951.png)
